molecular formula C8H14N2O B8613702 1-(1-Methyl-1H-pyrrol-2-yl)-2-(methylamino)ethanol

1-(1-Methyl-1H-pyrrol-2-yl)-2-(methylamino)ethanol

Cat. No. B8613702
M. Wt: 154.21 g/mol
InChI Key: YDMISCJMDKCPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-pyrrol-2-yl)-2-(methylamino)ethanol is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methyl-1H-pyrrol-2-yl)-2-(methylamino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-1H-pyrrol-2-yl)-2-(methylamino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1-Methyl-1H-pyrrol-2-yl)-2-(methylamino)ethanol

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(methylamino)-1-(1-methylpyrrol-2-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-9-6-8(11)7-4-3-5-10(7)2/h3-5,8-9,11H,6H2,1-2H3

InChI Key

YDMISCJMDKCPCV-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=CN1C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanol (Croce, P. D.; Ferraccioli, R.; Ritieni, A. Synthesis, 1990, 212-213) (2.05 g) is dissolved in methanol (40 mL) and added dropwise to a 2.0 M solution of methylamine in methanol (65 mL) at 0° C. The reaction mixture is stirred at 0° C. for 1 h and then allowed to warm to room temperature. The reaction mixture is stirred at room temperature for 18 h and then cooled to 0° C. Sodium borohydride (0.738 g) in H2O (40 mL) is added dropwise. The reaction mixture is stirred at 0° C. for 30 min and then allowed to warm to room temperature. The reaction mixture is stirred at room temperature for 18 h. An additional 0.738 g (19.5 mmol) of sodium borohydride is added and the reaction mixture is stirred at room temperature for 18 h. The reaction is quenched with a 1 N HCl solution and then concentrated in vacuo to remove methanol. The aqueous layer is adjusted to pH 12 with a 2 N NaOH solution and extracted with CH2Cl2 (4×100 mL). The combined organic layers are dried (MgSO4), filtered, and concentrated in vacuo. The resulting yellow oil is crystallized from ethyl acetate to yield 0.772 g of the title compound as a white solid.
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